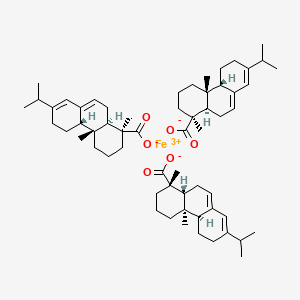
Iron abietate, technical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron abietate, technical, is a compound derived from the reaction of iron with abietic acid, a naturally occurring resin acid found in rosin This compound is primarily used in industrial applications due to its unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: Iron abietate can be synthesized through several methods. One common approach involves the direct reaction of iron salts with abietic acid in an appropriate solvent. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of iron abietate often involves large-scale reactions using iron salts and abietic acid. The process may include steps such as solvent extraction, purification, and crystallization to obtain the technical grade of the compound. The use of advanced equipment and techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions: Iron abietate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of iron in the compound, which acts as a catalyst or reactant in different chemical processes.
Common Reagents and Conditions:
Oxidation: Iron abietate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired oxidation state.
Reduction: Reduction reactions involving iron abietate may use reducing agents like sodium borohydride or hydrazine. These reactions often require specific solvents and temperatures to proceed efficiently.
Substitution: Substitution reactions can occur when iron abietate reacts with other chemical species, leading to the formation of new compounds. Common reagents for these reactions include halogens and organic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron abietate may yield iron oxides, while reduction can produce iron nanoparticles or other reduced iron species.
科学的研究の応用
Iron abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: Iron abietate’s role in biological systems is being explored, particularly in the context of its potential as a therapeutic agent or a tool for studying iron metabolism.
Medicine: Research is ongoing to investigate the potential medical applications of iron abietate, including its use in drug delivery systems and as a component of diagnostic tools.
Industry: In industrial applications, iron abietate is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of iron abietate involves its interaction with various molecular targets and pathways. As a catalyst, iron abietate facilitates chemical reactions by providing an active site for reactants to interact. This reduces the activation energy required for the reaction, leading to increased reaction rates. In biological systems, iron abietate may interact with proteins and enzymes involved in iron metabolism, influencing cellular processes and functions.
類似化合物との比較
Iron abietate can be compared with other iron-based compounds, such as:
Iron(II) acetate: Similar to iron abietate, iron(II) acetate is used as a catalyst in organic reactions. iron abietate’s unique structure and properties make it more suitable for specific applications.
Iron(III) acetate: This compound is also used in various chemical processes, but it differs from iron abietate in terms of its oxidation state and reactivity.
Iron oxides: While iron oxides are commonly used in industrial applications, iron abietate offers distinct advantages in terms of its solubility and catalytic properties.
特性
CAS番号 |
74356-11-9 |
|---|---|
分子式 |
C60H87FeO6 |
分子量 |
960.2 g/mol |
IUPAC名 |
(1S,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) |
InChI |
InChI=1S/3C20H30O2.Fe/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17-,19-,20+;/m111./s1 |
InChIキー |
OFFKQZOHDWKCMB-KPFNJKCZSA-K |
異性体SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.[Fe+3] |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


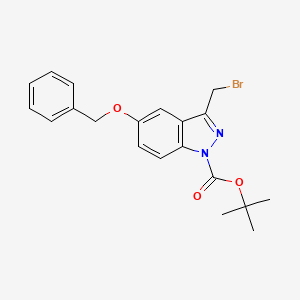
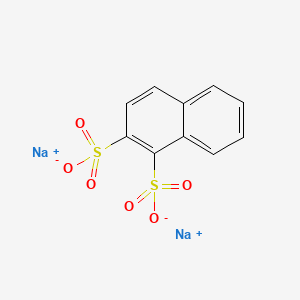

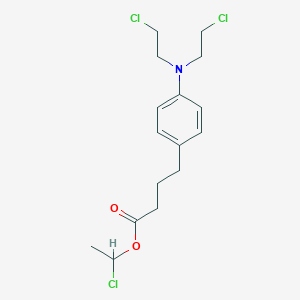
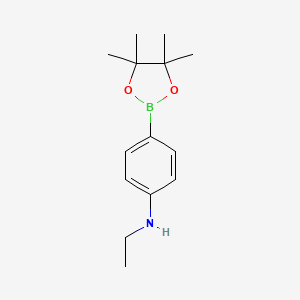
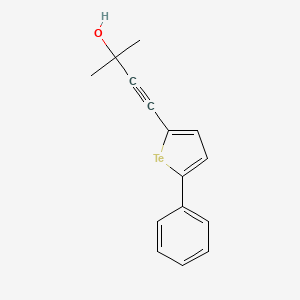
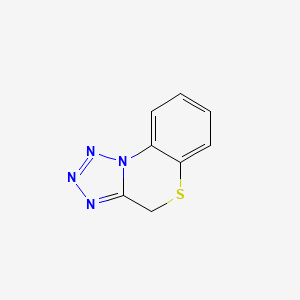


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)



